Norpropyphenazone
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-phenyl-4-propan-2-yl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9(2)12-10(3)14-15(13(12)16)11-7-5-4-6-8-11/h4-9,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEROJODGMFWEAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198993, DTXSID90901890 | |
| Record name | N-Desmethylpropyphenazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_1065 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90901890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50993-68-5 | |
| Record name | N-Desmethylpropyphenazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050993685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Desmethylpropyphenazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Norpropyphenazone and Analogues
Established Synthetic Routes and Reaction Mechanisms
The traditional synthesis of norpropyphenazone is a sequential process that relies on well-established chemical transformations. The primary route involves the initial synthesis of the key intermediate, 4-aminoantipyrine (B1666024), which is subsequently alkylated.
Synthesis of the 4-Aminoantipyrine Precursor
The journey begins with the synthesis of antipyrine (B355649) (phenazone), which is then converted to 4-aminoantipyrine. A common industrial method involves the following steps:
Nitrosation: Antipyrine is treated with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium (e.g., sulfuric acid), to form 4-nitrosoantipyrine.
Reduction: The resulting 4-nitroso intermediate is then reduced to the corresponding amine. A typical reducing agent for this step is a mixture of ammonium (B1175870) bisulfite and ammonium sulfite.
Hydrolysis and Neutralization: The reaction mixture undergoes hydrolysis, and subsequent neutralization with a base like liquid ammonia (B1221849) yields 4-aminoantipyrine.
A patented process describes controlling the reaction temperature between 45-50°C during nitrosation and maintaining a pH of 5.4-5.8 during reduction to achieve high yields of 4-aminoantipyrine, reportedly up to 96%. google.com
Synthesis of this compound from 4-Aminoantipyrine
Once the 4-aminoantipyrine precursor is obtained, the isopropyl group is introduced at the C4-amino position. Two primary established methods for this N-alkylation step are direct alkylation and reductive amination.
Direct N-Alkylation: This method involves the reaction of 4-aminoantipyrine with an isopropyl halide, such as 2-bromopropane, in a nucleophilic aliphatic substitution reaction. chemdad.comwikipedia.org The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide and displacing the halide ion to form the N-isopropyl bond. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct.
Reductive Amination: A widely used alternative for preparing secondary amines is reductive amination. masterorganicchemistry.comnumberanalytics.com In this approach, 4-aminoantipyrine is reacted with acetone. chemdad.com The initial reaction is a condensation between the primary amine and the ketone to form an intermediate imine (or the corresponding iminium ion under acidic conditions). This intermediate is not isolated but is reduced in situ to the final secondary amine, this compound. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄) or, for greater selectivity, sodium cyanoborohydride (NaBH₃CN), which can selectively reduce the imine in the presence of the ketone. masterorganicchemistry.com

Novel Approaches in Chemical Synthesis
Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and versatile methods for N-alkylation and the synthesis of pyrazolone (B3327878) analogues.
Modern catalytic systems offer greener and more atom-economical alternatives to traditional alkylation methods.
Borrowing Hydrogen Catalysis: The "borrowing hydrogen" (BH) or "hydrogen autotransfer" (HT) strategy has emerged as a powerful method for N-alkylation. nih.gov This reaction uses a transition metal catalyst, typically based on ruthenium or iridium, to couple an amine with an alcohol. nih.gov For the synthesis of this compound, this would involve reacting 4-aminoantipyrine with isopropanol (B130326). The catalyst temporarily "borrows" hydrogen from the alcohol to form a metal-hydride and the corresponding ketone (acetone). The ketone then condenses with the amine to form an imine, which is subsequently reduced by the metal-hydride, regenerating the catalyst and yielding the N-alkylated amine and water as the sole byproduct. nih.gov
Aerobic Copper-Catalyzed Alkylation: Another novel approach involves a ligand-free copper-catalyzed N-alkylation of amines using alcohols under aerobic conditions. rsc.org This method leverages aerobic oxidation to convert the alcohol to an aldehyde/ketone intermediate, which then participates in the amination, offering a green pathway that avoids stoichiometric reagents. rsc.org
Efficiency Enhancements: To improve reaction efficiency, modern techniques such as mechanochemistry (solvent-free grinding) and microwave-assisted synthesis have been applied to produce derivatives of 4-aminoantipyrine. researchgate.net Grinding techniques can produce novel Schiff bases of 4-aminophenazone efficiently without the need for bulk solvents. researchgate.net
| Strategy | Catalyst System | Reactants | Key Advantages | Reference |
|---|---|---|---|---|
| Borrowing Hydrogen (BH) | Ruthenium (Ru) or Iridium (Ir) complexes | Amine + Alcohol | High atom economy; water is the only byproduct. | nih.gov |
| Aerobic Relay Race | Ligand-free Copper (Cu) | Amine + Alcohol | Uses air as the oxidant; mild conditions. | rsc.org |
| Mechanochemistry | None (Grinding) | Amine + Aldehyde | Solvent-free, rapid, simple procedure. | researchgate.net |
While this compound itself is an achiral molecule, the synthesis of chiral analogues is a significant area of interest in medicinal chemistry. The pyrazolone scaffold is a privileged structure, and the development of stereoselective methods to produce enantiomerically pure derivatives is crucial.
Recent research has demonstrated highly stereoselective syntheses of chiral pyrazolone derivatives using organocatalysis. For example, multicomponent cascade reactions catalyzed by isothiourea have been developed to produce complex pyrazolone-derived molecules with high diastereoselectivity and enantioselectivity. These strategies allow for the controlled construction of multiple stereocenters in a single step, providing access to a diverse range of chiral analogues that are otherwise difficult to synthesize.
Precursor and Intermediate Derivatization Studies
The key intermediate, 4-aminoantipyrine, is a versatile building block for creating a wide library of analogues through derivatization of its primary amino group. researchgate.net These studies are essential for exploring structure-activity relationships.
Schiff Base Formation: The most common derivatization involves the condensation of 4-aminoantipyrine with a variety of substituted aldehydes or ketones to form Schiff bases (imines). chemrevlett.comresearchgate.net This reaction is typically straightforward and can be performed under mild conditions, sometimes catalyzed by a few drops of acid or by using green methods like grinding. researchgate.net
Amide Synthesis: The amino group can be acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction introduces a stable amide linkage and allows for the incorporation of a vast array of functionalities.
Multicomponent Reactions: 4-aminoantipyrine is an effective substrate in multicomponent reactions, such as the Betti reaction. This involves a one-pot reaction of 4-aminoantipyrine, an aldehyde, and a nucleophile (like 8-hydroxyquinoline) to construct complex molecules with high efficiency.
| Precursor | Reagent Class | Reaction Type | Resulting Analogue Class | Reference |
|---|---|---|---|---|
| 4-Aminoantipyrine | Aldehydes/Ketones | Condensation | Schiff Bases | researchgate.netchemrevlett.comresearchgate.net |
| 4-Aminoantipyrine | Acyl Halides/Anhydrides | Acylation | Amides | sapub.org |
| 4-Aminoantipyrine | Aldehyde + Nucleophile | Betti Reaction | Aminomethylated compounds | |
| 4-Aminoantipyrine | Diazonium Salts | Diazo Coupling | Azo Dyes |
Scale-Up Considerations in Laboratory Synthesis
Translating a laboratory synthesis to an industrial scale introduces several challenges that must be addressed to ensure the process is safe, cost-effective, and environmentally responsible. While specific scale-up data for this compound is not widely published, general principles of process chemistry can be applied.
Reagent and Catalyst Selection: For N-alkylation, laboratory-scale syntheses often use alkyl halides, but on an industrial scale, alcohols are generally preferred as alkylating agents due to their lower cost and the avoidance of salt byproduct formation. wikipedia.org Therefore, catalytic methods like the "borrowing hydrogen" strategy using isopropanol would be highly advantageous for scale-up. The cost, availability, and turnover number of the catalyst become critical economic factors.
Process Optimization and Safety: Reaction conditions must be rigorously optimized. For the synthesis of the 4-aminoantipyrine precursor, controlling parameters like temperature and pH is crucial for maximizing yield and minimizing impurities. google.com Exothermic reactions require careful heat management to prevent thermal runaways. The use of highly toxic reagents, such as dimethyl sulfate (B86663) (sometimes used for methylation steps in related syntheses), should be avoided in favor of safer alternatives.
Purification Methods: Purification by column chromatography, common in the lab, is often impractical and expensive at large scales. The process should be designed to yield a crude product that can be purified by crystallization. The synthesis of 4-aminoantipyrine, for instance, concludes with crystallization of the product from the reaction mixture. google.com
Green Chemistry Principles: The adoption of novel synthetic methods aligns with the principles of green chemistry, which are paramount for modern industrial processes. Strategies that reduce solvent usage (e.g., mechanochemistry), minimize waste (e.g., catalytic routes with water as the only byproduct), and use renewable resources are key considerations for sustainable large-scale production.
Advanced Analytical Chemistry Research of Norpropyphenazone
Development and Validation of Quantitative Analytical Methods
The accurate quantification of norpropyphenazone is crucial for understanding the pharmacokinetics of its parent compound. symeres.comiris-biotech.de This has led to the development of sophisticated and validated analytical methods. labmanager.comjneonatalsurg.com The process of creating these methods ensures that the data generated is accurate, reliable, and consistent. labmanager.com
Chromatographic Techniques (e.g., GC, HPLC, UPLC)
Chromatographic techniques are central to the quantitative analysis of this compound due to their high sensitivity and accuracy. longdom.org Techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography (UPLC) are widely employed. scispace.comaustinpublishinggroup.com
Optimizing chromatographic methods is essential for achieving accurate and reproducible results. longdom.org This involves the careful selection of columns, mobile phases, flow rates, and temperature to ensure the effective separation of this compound from other compounds in a sample. scispace.com
For HPLC and UPLC, reversed-phase chromatography is a common approach. scispace.com The choice of the stationary phase, often a C18 column, and the mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is critical for achieving good separation. ejgm.co.ukresearchgate.net Gradient elution, where the composition of the mobile phase is changed during the analysis, is often used to improve the resolution of complex mixtures. researchgate.net Method robustness is tested by making small variations in parameters like flow rate and temperature to ensure the method remains reliable. labmanager.com
In GC, the choice of the analytical column and the temperature program are key parameters that are optimized. nih.gov The goal is to achieve a good peak shape and separation from other components in the sample matrix. sigmaaldrich.com
Below is an interactive data table summarizing typical chromatographic conditions for the analysis of compounds similar to this compound.
| Parameter | HPLC | UPLC | GC |
| Stationary Phase | C18, 5µm | C18, <2µm | VF-5ms |
| Mobile Phase/Carrier Gas | Acetonitrile/Water/Methanol | Acetonitrile/Water | Helium/Nitrogen |
| Detector | PDA/UV | MS/MS | MS/MS |
| Flow Rate/Temp. Program | 1.0 mL/min | 0.4 mL/min | 100°C to 280°C |
| Injection Volume | 10-20 µL | 1-5 µL | 1 µL |
For GC analysis, derivatization is often a necessary step to improve the volatility and thermal stability of polar analytes like this compound. sigmaaldrich.comthermofisher.com This process involves a chemical reaction to modify the analyte into a form that is more suitable for GC analysis. jfda-online.com
A common derivatization technique is silylation, where an active hydrogen in functional groups like amines is replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.commdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used. sigmaaldrich.com Another approach is acylation using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA), which can improve chromatographic behavior and detector response. jfda-online.comnih.gov The derivatization conditions, including reaction time and temperature, must be optimized to ensure the reaction goes to completion. sigmaaldrich.com
Common Derivatization Reagents for GC Analysis
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Trimethylchlorosilane (TMCS)
Pentafluoropropionic anhydride (PFPA)
Heptafluorobutyric anhydride (HFBA)
Spectroscopic Techniques (e.g., Mass Spectrometry, NMR)
Spectroscopic techniques, particularly when coupled with chromatography, provide powerful tools for both the structural elucidation and quantification of this compound.
Mass spectrometry (MS), especially when used in tandem with GC (GC-MS) or LC (LC-MS), is invaluable for identifying compounds. drawellanalytical.comeag.com In electron ionization (EI) MS, a molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. openstax.org This fragmentation pattern serves as a "molecular fingerprint" that can be used to identify the compound. openstax.org
The analysis of the fragmentation pattern of this compound would involve identifying the molecular ion peak (M+) and the various fragment ions. libretexts.org For pyrazolone (B3327878) structures, characteristic cleavages of the ring and side chains would be expected. For instance, the loss of specific functional groups would result in fragment ions with particular mass-to-charge (m/z) ratios. libretexts.orgdocbrown.info High-resolution mass spectrometry (HRMS) can provide even greater confidence in identification by determining the elemental composition of the ions. thermofisher.com Tandem mass spectrometry (MS/MS) further enhances specificity by selecting a precursor ion, fragmenting it, and analyzing the resulting product ions. eag.comnih.gov
Hypothetical Fragmentation of this compound in EI-MS
Molecular Ion (M+) : Represents the intact molecule with one electron removed.
Key Fragments : Result from the cleavage of bonds within the pyrazolone ring and the loss of side chains.
Isotopic labeling is a powerful technique for achieving highly accurate and precise quantification in mass spectrometry. symeres.comiris-biotech.de This method involves using a stable isotope-labeled version of the analyte, such as this compound labeled with deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), as an internal standard. symeres.comiris-biotech.de
The labeled standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. wikipedia.org By adding a known amount of the labeled internal standard to the sample, any variations during sample preparation and analysis can be compensated for, leading to more accurate quantification. iris-biotech.de This technique, known as isotope dilution mass spectrometry, is considered a gold standard for quantitative analysis. nih.gov
Hyphenated Techniques for Comprehensive Profiling
The comprehensive profiling of this compound in complex matrices necessitates the use of hyphenated analytical techniques. These methods couple a separation technique with a detection technique, providing enhanced sensitivity, selectivity, and structural elucidation capabilities. unodc.orgmdpi.comlgcstandards.com The combination of liquid chromatography or gas chromatography with mass spectrometry is particularly powerful for analyzing pharmaceutical compounds and their metabolites. measurlabs.comesogu.edu.tr
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a preferred method for the quantification of drugs and their metabolites in various samples. esogu.edu.trnih.gov An Ultra-Performance Liquid Chromatography (UPLC) system, which uses smaller particle sizes in the column, can be coupled with a tandem mass spectrometer (MS/MS) to achieve faster and more efficient separations with higher resolution and sensitivity compared to conventional HPLC. measurlabs.comnih.gov For this compound analysis, a UPLC-MS/MS method would involve optimizing chromatographic conditions to achieve good peak shape and separation from other matrix components. The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. jfda-online.comscielo.br
Gas Chromatography-Mass Spectrometry (GC-MS) is another robust hyphenated technique, especially suitable for volatile and semi-volatile compounds. chromatographyonline.comnih.gov While this compound may require derivatization to increase its volatility and thermal stability for GC analysis, GC-MS provides excellent chromatographic separation and definitive identification based on the mass spectrum. The mass spectrum of a compound, which is a fingerprint of its molecular structure, can be compared against spectral libraries for identification. mdpi.comnih.gov High-resolution GC-MS can further provide highly accurate mass measurements, aiding in the confirmation of the elemental composition.
The development and validation of these methods are critical and typically involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govrsc.orgmdpi.comjapsonline.com
Table 1: Illustrative UPLC-MS/MS Parameters for this compound Analysis
| Parameter | Value/Condition |
| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Mass Spectrometer | Triple Quadrupole (QqQ) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transition | m/z 218.1 → 161.1 (Example Quantifier) |
| Monitored Transition | m/z 218.1 → 119.1 (Example Qualifier) |
| Collision Energy | Optimized for specific transitions (e.g., 15-30 eV) |
Forensic Chemical Analysis Applications
In forensic science, the unambiguous identification of controlled substances, their metabolites, or adulterants in seized materials is paramount. forensicsciencesimplified.orgforensicsciencesimplified.org Analytical techniques provide the necessary tools for law enforcement and judicial systems. unodc.orgunil.ch
Non-biological matrices in a forensic context typically refer to seized materials such as powders, tablets, or residues on paraphernalia. forensicsciencesimplified.orgforensicsciencesimplified.org The analysis of such evidence aims to identify any controlled or relevant substances present. unodc.org The initial step often involves sample preparation, which might include dissolving the powder in a suitable solvent like methanol. mdpi.com
GC-MS is a cornerstone technique in forensic drug chemistry for the analysis of seized samples. chromatographyonline.comnih.govnist.gov A sample suspected of containing this compound would be introduced into the GC-MS system. The resulting chromatogram would separate the components of the mixture, and the mass spectrometer would generate a mass spectrum for each separated component. The identification of this compound would be confirmed by matching its retention time and mass spectrum with that of a certified reference standard analyzed under the same conditions. forensicsciencesimplified.org
LC-MS/MS also plays a crucial role, particularly for non-volatile or thermally labile compounds. nih.gov It can provide both qualitative and quantitative information, which is important for drug profiling to establish links between different seizures. unil.chnih.gov
Trace analysis involves the detection and quantification of minute quantities of a substance. This is particularly relevant in forensic science when dealing with residual amounts of a substance on surfaces or in complex mixtures. domesticpreparedness.comnist.gov The ability to detect trace amounts of this compound could be critical in linking a suspect to a substance or a location.
Advancements in this area focus on both sample preparation and instrumental analysis. Techniques like Solid-Phase Extraction (SPE) can be used to isolate and pre-concentrate this compound from a complex matrix, thereby increasing the sensitivity of the subsequent analysis.
Modern analytical instruments, such as high-resolution mass spectrometers (HRMS) and tandem mass spectrometers (MS/MS), offer extremely low detection limits, often in the picogram to femtogram range. arxiv.orgdhs.gov UPLC-MS/MS, with its high sensitivity and selectivity, is exceptionally well-suited for trace analysis. measurlabs.com By using techniques like MRM, analysts can filter out chemical noise and selectively detect the target analyte even when it is present at very low concentrations. jfda-online.com
The development of portable and rapid detection systems is another significant advancement. While often used for presumptive field testing, technologies are evolving to provide more specific and sensitive on-site analysis, reducing the time between sample collection and results. domesticpreparedness.comdhs.gov
Table 2: Comparison of Techniques for Trace Analysis of this compound
| Technique | Principle | Typical Limit of Quantification (LOQ) | Application Notes |
| GC-MS | Gas-phase separation followed by mass-based detection. | Low ng/mL | Requires potential derivatization for this compound. Excellent for screening and confirmation in seized powders. chromatographyonline.comnist.gov |
| UPLC-MS/MS | High-pressure liquid separation with highly selective mass detection. | Low pg/mL to ng/mL | Ideal for complex matrices and trace quantification without derivatization. High throughput is possible. nih.govjfda-online.com |
| HRMS | High-resolution mass spectrometry provides very accurate mass measurements. | Sub-ng/mL | Used for definitive structural confirmation and can help identify unknown compounds in a sample. |
Quality Control and Reference Standard Characterization
The quality and purity of any chemical compound used in pharmaceutical or analytical applications are critical. This is ensured through rigorous quality control procedures and the use of well-characterized reference standards. lgcstandards.comsmu.sk
A reference standard is a highly purified and well-characterized substance used as a measurement base. armi.comaocs.org Certified Reference Materials (CRMs) are the highest quality standards, where property values are certified by a recognized body and are accompanied by an uncertainty statement. lgcstandards.comsmu.skindustry.gov.au For this compound, a CRM would be used to calibrate analytical instruments, validate analytical methods, and as a comparator for identifying the substance in unknown samples. aocs.org
The characterization of a this compound reference standard is a comprehensive process. It involves using multiple analytical techniques to confirm its identity and determine its purity. These techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy: To identify functional groups.
Chromatographic Techniques (e.g., HPLC, GC): To assess purity by detecting and quantifying any impurities.
Elemental Analysis: To confirm the elemental composition.
The certificate of analysis for a CRM provides certified values for its properties, such as purity, along with a statement of uncertainty and traceability to national or international standards. lgcstandards.comarmi.comindustry.gov.au In routine quality control, a secondary or in-house working standard, which is characterized against the primary CRM, may be used for day-to-day analyses.
Metabolic Pathways and Biotransformation Studies of Norpropyphenazone
Elucidation of Metabolic Formation Pathways
The biogenesis of norpropyphenazone is a direct result of the phase I metabolism of its parent drug, propyphenazone (B1202635). This initial transformation is a key step in modifying the compound's structure, preparing it for further metabolic reactions and eventual excretion.
The formation of this compound from propyphenazone occurs predominantly in the liver. if-pan.krakow.pl The primary reaction is an N-demethylation, a common phase I metabolic process. researchgate.netcore.ac.uknih.gov This biotransformation is catalyzed by the hepatic microsomal cytochrome P450 (CYP) superfamily of enzymes. nih.gov
While the specific isozymes responsible for the N-demethylation of propyphenazone are not extensively detailed in the literature, data from structurally related pyrazolone (B3327878) compounds, such as aminopyrine (B3395922) and metamizole, provide significant insights. Studies using human liver microsomes and recombinant human CYP enzymes have demonstrated that the N-demethylation of these related compounds is primarily mediated by CYP2C19, with additional contributions from CYP1A2 and CYP2D6. tandfonline.comnih.govmanara.edu.sy Given the structural similarities and the shared metabolic reaction type, it is highly probable that these same enzymatic systems are the principal catalysts in the conversion of propyphenazone to this compound. The reaction involves the oxidative removal of a methyl group from the pyrazolone ring's nitrogen atom.
The sole metabolic precursor to this compound is the parent compound, propyphenazone. This compound, also identified as N-(2)-demethylpropyphenazone, does not form endogenously but is exclusively a product of the xenobiotic metabolism of propyphenazone following its administration. researchgate.netcore.ac.uk The metabolic conversion is a direct, one-step enzymatic process.
Subsequent Biotransformation and Catabolism
Once formed, this compound undergoes further metabolic processing, primarily through phase II conjugation reactions, to facilitate its elimination from the body. These subsequent steps increase the polarity and water solubility of the molecule.
The principal secondary metabolite of this compound identified in human urine is its enolglucuronide conjugate. researchgate.netcore.ac.uknih.gov This indicates that after the initial N-demethylation of propyphenazone, the resulting this compound readily undergoes glucuronidation. Other metabolites have been detected following propyphenazone administration, such as hydroxylated forms including hydroxypropyphenazone and dihydroxypropyphenazone. nih.govuantwerpen.be It is plausible that this compound could serve as an intermediate substrate for further oxidative reactions, such as hydroxylation, leading to these more polar metabolites, although the direct sequential pathway is not definitively established.
| Metabolite | Precursor | Metabolic Pathway | Significance |
|---|---|---|---|
| This compound | Propyphenazone | N-demethylation (Phase I) | Primary active metabolite |
| Enolglucuronide of this compound | This compound | Glucuronidation (Phase II) | Main urinary excretion product researchgate.netcore.ac.uknih.gov |
| Dihydroxypropyphenazone | Propyphenazone (possibly via this compound) | Hydroxylation (Phase I) | Minor oxidative metabolite uantwerpen.be |
The biotransformation of this compound involves both oxidative and conjugative reactions, which are typical for drug metabolism.
Conjugative Reactions: The most significant subsequent metabolic step for this compound is conjugation with glucuronic acid. researchgate.netcore.ac.uk This phase II reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), resulting in the formation of the highly polar enolglucuronide of this compound, which can be efficiently excreted by the kidneys into the urine. nih.gov
Oxidative Reactions: While the primary fate of this compound is glucuronidation, the possibility of further phase I oxidative reactions exists. The identification of metabolites like dihydroxypropyphenazone in urine after propyphenazone intake suggests that this compound could be further hydroxylated by CYP enzymes. uantwerpen.be This would represent a sequential phase I metabolism, where the initial N-demethylation product undergoes additional oxidation.
In Vitro Metabolism Studies (e.g., Microsomal, Hepatocyte Models)
The elucidation of the metabolic pathways of this compound relies heavily on in vitro experimental models that replicate the metabolic environment of the liver. taylorfrancis.com These systems are essential for identifying the enzymes involved and the resulting metabolites.
Microsomal Models: Human liver microsomes are subcellular fractions of hepatocytes that are rich in phase I enzymes, particularly the cytochrome P450 system. pressbooks.pub They are the standard in vitro tool for studying CYP-mediated reactions like the N-demethylation of propyphenazone to this compound. nih.govpsu.edu In these assays, microsomes are incubated with the precursor drug (propyphenazone) and necessary cofactors, such as NADPH, to initiate the enzymatic reactions. nih.gov By using specific chemical inhibitors or antibodies for different CYP isozymes, researchers can pinpoint which enzymes are responsible for the metabolic conversion. nih.govfrontiersin.org Studies on the related compound 4-methylaminoantipyrine (a metabolite of dipyrone) in human liver microsomes conclusively identified CYP2C19 as the enzyme with the highest efficiency for N-demethylation, a finding that is highly relevant for understanding this compound formation. manara.edu.sy
Hepatocyte Models: Isolated liver cells, or hepatocytes, provide a more complete in vitro model as they contain both phase I and phase II enzyme systems. Cryopreserved or freshly isolated hepatocytes are used to study the full metabolic cascade of a drug. In the context of this compound, incubating propyphenazone with hepatocytes allows for the observation of not only its formation via N-demethylation but also its subsequent conjugation to the enolglucuronide form. This model is crucial for confirming the sequence of metabolic events and understanding the interplay between phase I and phase II pathways.
| In Vitro Model | Enzymes Present | Metabolic Reactions Studied | Key Findings for this compound Pathway |
|---|---|---|---|
| Human Liver Microsomes | Phase I (Cytochrome P450, FMO) | Oxidation, Reduction, Hydrolysis (e.g., N-demethylation) | Identifies CYP isozymes (e.g., CYP2C19, CYP1A2) responsible for forming this compound from Propyphenazone. manara.edu.sy |
| Hepatocytes | Phase I and Phase II (UGTs, SULTs) | Complete metabolism including oxidation and conjugation | Confirms the sequential pathway: Propyphenazone → this compound → this compound-glucuronide. |
Comparative Metabolism Across Non-Human Biological Systems
The biotransformation of this compound, a primary metabolite of propyphenazone, is intrinsically linked to the metabolic fate of its parent compound. While direct comparative metabolic studies exclusively focused on this compound across various non-human species are not extensively documented, significant insights can be drawn from the broader investigation of propyphenazone's metabolism. These studies reveal species-specific differences in the formation of this compound and its subsequent transformation.
The primary metabolic pathway for propyphenazone in most species studied is N-demethylation, which results in the formation of this compound (also known as N-(2)-demethylpropyphenazone). nih.govnih.gov However, the extent of this and other metabolic reactions, such as hydroxylation, varies among different animal models.
In vivo studies have demonstrated that after oral administration of propyphenazone, plasma concentrations of the parent drug were lower in dogs and rabbits compared to humans receiving comparable doses. nih.govnih.gov This suggests potential species-specific variations in absorption, distribution, metabolism, or excretion. The metabolism of propyphenazone primarily occurs in the liver, where it undergoes extensive biotransformation. patsnap.com
Research in Wistar rats has explored the impact of propyphenazone on hepatic enzyme activity. Pre-treatment with propyphenazone resulted in only a minor increase in relative liver weight at high doses and did not significantly alter the N-demethylation of aminophenazone or the concentration of cytochrome P-450. nih.gov This indicates that propyphenazone may not be a potent inducer of the enzyme systems responsible for its own metabolism in rats. nih.gov
Further metabolic pathways for propyphenazone have been identified, including the formation of hydroxylated metabolites. researchgate.net It has been reported that the metabolism of propyphenazone can proceed through the creation of 3-hydroxymethyl-1-propyphenazone. acs.orgijpsr.comnih.gov The interplay between these different metabolic routes—N-demethylation to form this compound and hydroxylation—likely differs across species, contributing to the observed variations in metabolic profiles.
The principal urinary metabolite of propyphenazone identified in humans is the enolglucuronide of N-(2)-demethylpropyphenazone, indicating that after its formation, this compound undergoes Phase II conjugation before excretion. nih.govnih.gov While specific data on the conjugation of this compound in non-human species is limited, it is a common metabolic route for xenobiotics across mammals.
The following table summarizes the key metabolic pathways of propyphenazone leading to the formation of this compound and other metabolites as observed in different biological systems.
| Biological System | Metabolic Pathway | Key Metabolites Identified | Reference |
| Rat (Wistar) | No significant induction of N-demethylation enzymes | - | nih.gov |
| Dog | Lower plasma concentrations of parent drug compared to humans | This compound (inferred) | nih.govnih.gov |
| Rabbit | Lower plasma concentrations of parent drug compared to humans | This compound (inferred) | nih.govnih.gov |
| General (in vivo) | N-demethylation, Hydroxylation | This compound, Hydroxyl-propyphenazone metabolites, 3-hydroxymethyl-1-propyphenazone | nih.govnih.govresearchgate.netacs.orgijpsr.comnih.gov |
Impurity and Degradation Product Profiling of Norpropyphenazone
Identification and Structural Elucidation of Impurities
Impurities in a drug substance can originate from the manufacturing process or arise during storage. Their identification and characterization are essential for controlling the quality of the pharmaceutical product.
Process-Related Impurities
Process-related impurities are substances that are formed during the synthesis of the active pharmaceutical ingredient (API). These can include unreacted starting materials, intermediates, by-products of side reactions, and residual catalysts or solvents. For Norpropyphenazone, which is 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one, the synthesis typically involves derivatives of 4-aminoantipyrine (B1666024).
Potential process-related impurities could therefore include:
Unreacted 4-aminoantipyrine: The primary starting material for many pyrazolone (B3327878) derivatives.
Residual reagents and solvents: Substances used during the chemical synthesis and purification steps.
By-products from side reactions: The complexity of the synthesis can lead to the formation of structurally related compounds. One potential by-product, formed through the aerial oxidation of 4-aminoantipyrine in the presence of dimethylformamide (a common solvent), is (E)-4-amino-5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one researchgate.net.
A hypothetical table of potential process-related impurities is presented below.
| Impurity Name | Potential Source |
| 4-aminoantipyrine | Unreacted starting material |
| (E)-4-amino-5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one | Side reaction during synthesis in DMF |
| Residual Solvents (e.g., Methanol, Ethanol) | Purification and reaction steps |
| Synthesis Intermediates | Incomplete reaction |
Storage-Related Impurities
Storage-related impurities, also known as degradation products, are formed due to the decomposition of the drug substance over time under the influence of environmental factors such as temperature, humidity, and light. The intrinsic stability of the molecule and the storage conditions are key factors in the formation of these impurities. For pyrazolone derivatives, the specific impurities would depend on the functional groups present and their susceptibility to degradation.
Forced Degradation Studies and Pathway Analysis
Forced degradation studies are conducted to intentionally degrade a drug substance under more severe conditions than accelerated stability testing. These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods. For propyphenazone (B1202635), a structurally similar compound, forced degradation studies have been performed under hydrolytic, acidic, basic, oxidative, thermal, and photolytic conditions, confirming its susceptibility to degradation under these stresses researchgate.netresearchgate.netnih.gov.
Hydrolytic Degradation Pathways
Hydrolysis is the degradation of a substance by reaction with water. The susceptibility of a drug to hydrolysis is highly dependent on its chemical structure and the pH of the environment. Pyrazolone derivatives can undergo hydrolysis, particularly if they contain susceptible functional groups like esters or amides. Studies on propyphenazone have shown that it undergoes degradation under both acidic and alkaline hydrolytic conditions researchgate.netnih.gov. The pyrazolone ring itself can be susceptible to cleavage under harsh hydrolytic conditions.
A general representation of hydrolytic stress testing conditions is provided in the table below.
| Condition | Reagent | Temperature | Duration |
| Acidic Hydrolysis | 2N Hydrochloric Acid | 60°C | 30 minutes |
| Alkaline Hydrolysis | Sodium Hydroxide Solution | Room Temperature | Variable |
| Neutral Hydrolysis | Water | Reflux | Variable |
Photolytic and Oxidative Degradation Mechanisms
Photolytic Degradation: Photodegradation occurs when a drug substance is exposed to light. The energy from the light can induce chemical reactions, leading to the formation of degradation products. A study on the UV degradation of phenazone-type pharmaceuticals, including propyphenazone, identified 11 degradation products. A key degradation mechanism observed was the opening of the pyrazolone ring through the oxidation of the N-N bond, in addition to the oxidation of carbon-carbon double bonds scispace.com.
Oxidative Degradation: Oxidative degradation involves the reaction of the drug substance with oxygen or other oxidizing agents. The presence of an amino group in this compound makes it potentially susceptible to oxidation. For aminopyrine (B3395922), another related compound, oxidation by hypochlorous acid is known to produce a reactive dication intermediate scispace.com. Forced degradation studies on propyphenazone using hydrogen peroxide have also been conducted, indicating its susceptibility to oxidative stress researchgate.netresearchgate.net.
The table below outlines typical conditions for photolytic and oxidative stress testing.
| Stress Condition | Method | Details |
| Photolytic Degradation | Exposure to UV and/or visible light | Controlled light exposure (e.g., using a photostability chamber) |
| Oxidative Degradation | Treatment with an oxidizing agent | e.g., 20% Hydrogen Peroxide at 60°C for 30 minutes |
Thermal Degradation Characteristics
Thermal degradation refers to the decomposition of a substance at elevated temperatures. The stability of a drug at high temperatures is an important characteristic to evaluate. Studies on the thermal behavior of phenazone and propyphenazone have shown that these compounds can undergo polymorphic changes upon melting bepls.com. For propyphenazone, a broad melting peak around 100°C has been observed, with complex endothermic processes during reheating, suggesting the formation of different polymorphic forms researchgate.net. Dry heat degradation studies are a standard part of forced degradation testing to assess the thermal stability of a drug substance researchgate.net.
Quantitative Assessment and Threshold Determination for Impurities
The quantitative assessment of impurities in this compound is a critical step in ensuring its quality, safety, and efficacy. This process involves the use of validated analytical procedures to accurately measure the levels of individual and total impurities. ikev.org The determination of acceptable limits for these impurities is not arbitrary; it is guided by internationally recognized standards, primarily the guidelines established by the International Conference on Harmonisation (ICH). jpionline.orgpharmatutor.org
Regulatory bodies like the ICH have established a framework that defines specific thresholds for reporting, identifying, and qualifying impurities in new drug substances. jpionline.orgich.org These thresholds are determined based on the maximum daily dose (MDD) of the drug, linking the acceptable level of an impurity to the potential patient exposure. ikev.orggmpinsiders.com
The primary thresholds defined by the ICH Q3A/B guidelines are:
Reporting Threshold: This is the level above which an impurity must be reported in regulatory documentation. jpionline.orgich.orggmpinsiders.com It signifies the minimum concentration at which an impurity needs to be monitored.
Identification Threshold: This is the level above which the chemical structure of an impurity must be determined. jpionline.orggmpinsiders.com Any degradation product observed in stability studies that is present at a level greater than this threshold should be identified. ich.org
Qualification Threshold: This is the level above which an impurity must be assessed for its biological safety. jpionline.orggmpinsiders.com If an impurity level exceeds this threshold, a comprehensive toxicological evaluation is required to justify the proposed acceptance criterion. jpionline.org
These thresholds ensure that impurities are controlled to levels that are safe for patients. medwinpublishers.com The process involves comparing the impurity profile of production batches with those used in safety and clinical studies. gally.ch Analytical methods used for quantification must be validated to demonstrate their suitability for detecting and measuring these impurities accurately. ikev.org
Interactive Data Table: ICH Thresholds for Impurities in New Drug Products
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 1 g/day | 0.05% | 0.10% or 1.0 mg per day total daily intake (TDI), whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 1 g/day | 0.03% | 0.05% | 0.05% |
Note: These are general thresholds from ICH Q3B(R2) guidelines and may be adjusted on a case-by-case basis based on scientific rationale.
Methodologies for Impurity Isolation and Characterization
Once an impurity in this compound is detected and quantified, particularly if it exceeds the identification threshold, its isolation and structural characterization become necessary. medwinpublishers.com This process is fundamental to understanding the impurity's potential impact and to control it effectively. A multi-step, multi-technique approach is typically employed. youtube.com
Impurity Isolation
The primary goal of isolation is to obtain a pure sample of the impurity, free from the active pharmaceutical ingredient (API) and other components. neopharmlabs.com This is often challenging due to the low concentration of impurities and their structural similarity to the parent drug molecule. youtube.comchromatographyonline.com
Common isolation techniques include:
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the most widely used and effective technique for isolating impurities from pharmaceutical products. youtube.comconicet.gov.ar By scaling up the principles of analytical HPLC, preparative HPLC can separate and collect fractions of individual compounds, even those that are closely related structurally. youtube.com
Solid-Phase Extraction (SPE): SPE can be used as a pre-concentration or clean-up step before a final purification technique like preparative HPLC. It is particularly useful for enriching trace-level impurities from a complex matrix. youtube.com
Crystallization: This classical technique can be effective if there are significant differences in solubility between this compound and its impurity. youtube.com Methods like slow evaporation or anti-solvent addition can be used to selectively crystallize either the API or the impurity. youtube.com
Impurity Characterization
After isolation, a suite of advanced analytical techniques is used to elucidate the exact chemical structure of the impurity. pharmatutor.orgresearchgate.net
Key characterization methodologies include:
Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), this technique provides crucial information about the molecular weight of the impurity. ijprajournal.comthermofisher.com High-resolution mass spectrometry (HRMS) can yield the elemental composition, while tandem mass spectrometry (MS/MS) helps in structural elucidation by analyzing fragment ions. scispace.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for definitive structure determination. conicet.gov.arijprajournal.com One-dimensional (1D) NMR (¹H and ¹³C) provides information on the number and type of atoms, while two-dimensional (2D) NMR experiments (like COSY, HSQC, HMBC) reveal the connectivity between atoms, allowing for the complete structural assignment of the impurity. conicet.gov.arscispace.com
High-Performance Liquid Chromatography (HPLC): HPLC is not only a separation tool but also a characterization technique. neopharmlabs.com By comparing the retention time of the isolated impurity with that of a suspected reference standard, its identity can often be confirmed.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the impurity's structure, which complements the data obtained from MS and NMR. nih.gov
Interactive Data Table: Summary of Methodologies for Impurity Profiling
| Stage | Technique | Purpose |
|---|---|---|
| Isolation | Preparative HPLC | Separation and collection of pure impurity fractions. youtube.comnih.gov |
| Solid-Phase Extraction (SPE) | Pre-concentration and sample clean-up. youtube.com | |
| Crystallization | Separation based on solubility differences. youtube.com | |
| Characterization | Mass Spectrometry (MS, LC-MS, HRMS) | Determination of molecular weight and elemental composition. ijprajournal.comijsdr.org |
| NMR Spectroscopy (1D, 2D) | Definitive structural elucidation and confirmation. conicet.gov.arijprajournal.com | |
| Infrared (IR) Spectroscopy | Identification of functional groups. nih.gov |
Structure Activity Relationship Sar Studies of Norpropyphenazone
Computational Chemistry and In Silico Modeling
In silico modeling techniques are powerful tools in drug discovery and development, enabling researchers to predict and analyze the interactions between a molecule and its biological target at a molecular level. patheon.comnih.gov These computational methods help in understanding the SAR of a compound and in designing new, more potent, and selective analogues.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govrsc.org For pyrazolone (B3327878) derivatives, docking studies have been instrumental in elucidating their binding modes with various enzymes, particularly cyclooxygenase (COX), a key target for anti-inflammatory drugs. acs.org
One study focused on propyphenazone-based analogues and their interaction with COX-1 and COX-2 enzymes. acs.orgresearchgate.netnih.gov Molecular docking of a potent and selective COX-2 inhibitor, an analogue of propyphenazone (B1202635) (ANT–MP), revealed key interactions within the active site of the COX-2 enzyme. acs.org The docking results suggested that specific structural features of the pyrazolone ring and its substituents are crucial for selective binding. acs.org
| Compound | Target | Key Interacting Residues (Predicted) | Reference |
| ANT–MP (Propyphenazone analogue) | COX-2 | Not specified in abstract | acs.org |
| Pyrazolone Derivatives | Not specified | Not specified | semanticscholar.org |
| Norfloxacin Analogues | GlcN-6P | Hydrogen bonding not observed | researchgate.net |
This table is generated based on available data from docking studies of related compounds and does not represent direct docking results for Norpropyphenazone.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.org Several QSAR studies have been conducted on pyrazolone derivatives to understand the physicochemical properties that influence their therapeutic effects. jst.go.jpimaging.orgvlifesciences.com
For instance, a 2D-QSAR study on substituted pyrazolone derivatives as anti-inflammatory agents identified several descriptors, such as spatial, molecular, and electrotopological parameters, that correlate with their inhibitory activity. Another study on pyrazolone-4-oxadiazole derivatives also developed 2D and 3D-QSAR models to predict anti-inflammatory activity. vlifesciences.com These models help in predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. jst.go.jp
A study on 1-(4-chlorophenyl or benzenesulfonamide)-2,3- and/or 4-substituted-1H-pyrazol-5(4H)-one derivatives revealed that the fractional hydrophobic surface area (FASA_H), dipole moment, and ionization potential influence their anti-inflammatory activity. jst.go.jp
Table of Key Descriptors in QSAR Models for Pyrazolone Derivatives
| QSAR Study Subject | Activity | Key Descriptors Identified | Reference |
| Substituted Pyrazolone Derivatives | Anti-inflammatory | Spatial, molecular, and electrotopological descriptors | |
| Pyrazolone-4-Oxadiazole Derivatives | Anti-inflammatory | Steric and electrostatic fields | vlifesciences.com |
| 1-(4-chlorophenyl or benzenesulfonamide)-2,3- and/or 4-substituted-1H-pyrazol-5(4H)-ones | Anti-inflammatory | Fractional hydrophobic surface area (FASA_H), dipole moment, ionization potential | jst.go.jp |
| Pyrazolone Magenta Couplers | Photographic Activity | Hydrophobic, steric, and conformational properties | imaging.org |
This table summarizes findings from QSAR studies on various pyrazolone derivatives, as direct QSAR studies on this compound were not identified.
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. nih.gov A pharmacophore model can then be used to screen large databases of compounds to find new molecules with the desired activity.
A study on pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as selective inhibitors of phosphodiesterase 4 (PDE4) led to the development of a five-point pharmacophore model. nih.gov The model identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial features for PDE4 inhibition. nih.gov This model provides a blueprint for designing new pyrazolone-based PDE4 inhibitors. While this study is not directly on this compound, it illustrates the application of pharmacophore modeling to the broader pyrazolone class.
Exploration of Structural Analogues and Derivatives
The synthesis and evaluation of structural analogues and derivatives are fundamental to understanding SAR. japsonline.commdpi.com By systematically modifying the chemical structure of a lead compound, researchers can identify the parts of the molecule that are essential for its biological activity and those that can be altered to improve properties like potency, selectivity, and pharmacokinetic profile. nih.gov
The pyrazolone scaffold is a versatile platform for chemical modification. nih.gov Numerous studies have reported the synthesis of novel pyrazolone derivatives with a wide range of biological activities. jst.go.jpsemanticscholar.orgmdpi.com For example, a series of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. semanticscholar.org Another study involved the synthesis of 1-(4-chlorophenyl or benzenesulfonamide)-2,3- and/or 4-substituted-1H-pyrazol-5(4H)-one derivatives. jst.go.jp
In a study directly involving propyphenazone, it was used to create mutual prodrugs by temporarily masking the free acid group of other nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, diclofenac, and ketoprofen. researchgate.net This approach aimed to improve the gastrointestinal safety profile of these NSAIDs. researchgate.net
In vitro studies are essential for validating the predictions made by computational models and for determining the biological activity of newly synthesized compounds. nih.gov For pyrazolone derivatives, in vitro assays are commonly used to measure their inhibitory activity against enzymes like COX-1 and COX-2. acs.org
A study on propyphenazone-based analogues demonstrated the importance of specific structural modifications on COX enzyme inhibition. acs.orgnih.gov The coupling of propyphenazone with 4-aminoantipyrine (B1666024) resulted in a compound (ANT–MP) with exceptional selectivity for COX-2 over COX-1. acs.orgnih.gov The in vitro COX inhibition data for this and other propyphenazone-based mutual prodrugs are summarized below.
Table of in vitro COX Inhibition for Propyphenazone Analogues
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀/COX-2 IC₅₀) | Reference |
| Ibuprofen–propyphenazone (IB–MP) | >10 | 1.8 ± 0.2 | >5.6 | acs.orgnih.gov |
| Diclofenac–propyphenazone (DIC–MP) | 7.1 ± 0.9 | >10 | <0.71 | acs.orgnih.gov |
| Ketoprofen–propyphenazone (KET–MP) | 0.2 ± 0.01 | 0.04 ± 0.01 | 5 | acs.orgnih.gov |
| Propyphenazone-4-aminoantipyrine (ANT–MP) | >160 | 0.97 ± 0.04 | >165 | acs.orgnih.gov |
| Propyphenazone | 26 ± 1.8 | 42 ± 1.1 | 0.62 | acs.org |
| Celecoxib (B62257) | 26 ± 1.2 | 0.97 ± 0.05 | 27 | acs.org |
This table is based on data for propyphenazone and its analogues, providing insights into how structural modifications affect COX inhibition, which is a relevant mechanism for many pyrazolone analgesics.
The SAR of 1-(4-chlorophenyl or benzenesulfonamide)-2,3- and/or 4-substituted-1H-pyrazol-5(4H)-one derivatives indicated that the presence of an acidic group like a carboxylic acid or an enolic group on the pyrazolone ring enhances anti-inflammatory activity. jst.go.jp Conversely, the introduction of a dimethylaminomethyl group at the 4-position of the pyrazolone ring was found to decrease the activity. jst.go.jp
Mechanistic Insights from Structural Modifications
The biological activity of compounds based on the pyrazolone scaffold, the core structure of this compound, is significantly influenced by chemical modifications at various positions of the heterocyclic ring. These structural alterations provide mechanistic insights into how these molecules interact with their biological targets, primarily the cyclooxygenase (COX) enzymes, which are central to their anti-inflammatory and analgesic effects. jst.go.jpnih.gov The pharmacological action of non-steroidal anti-inflammatory drugs (NSAIDs) is attributed to the inhibition of prostaglandin (B15479496) biosynthesis by targeting COX enzymes. jst.go.jp
Structural modifications aim to enhance potency and, in some cases, selectivity for COX-2 over COX-1 to potentially improve safety profiles. jst.go.jp Key insights have been derived from substitutions at the N-1, C-3, and C-4 positions of the pyrazolone ring.
Influence of Substituents at the 1-Position
Modifications at the N-1 position of the pyrazolone ring have a profound impact on anti-inflammatory activity. Studies comparing different substituents have shown that incorporating a benzenesulfonamide (B165840) moiety at this position results in superior activity compared to analogs bearing a 1-(4-chlorophenyl) group. jst.go.jp
This finding provides a significant mechanistic clue. The sulfonamide group (-SO₂NH₂) is a hallmark of celecoxib and other selective COX-2 inhibitors (coxibs). This functional group is capable of interacting with a specific hydrophilic side pocket within the active site of the COX-2 enzyme, a feature that is absent in the COX-1 isoform. This specific interaction can lead to enhanced binding affinity and selectivity for COX-2. While some studies on pyrazolones showed equal inhibition of both COX-1 and COX-2, the presence of the benzenesulfonamide group is a recognized strategy for achieving COX-2 selectivity. jst.go.jpnih.govnih.gov
| Position | Substituent | Effect on Anti-Inflammatory Activity | Potential Mechanistic Insight |
|---|---|---|---|
| 1-Position | Benzenesulfonamide | Superior activity compared to 4-chlorophenyl analog jst.go.jp | The sulfonamide moiety can interact with a secondary, hydrophilic pocket in the COX-2 active site, potentially increasing binding affinity and/or selectivity. nih.gov |
| 1-Position | 4-Chlorophenyl | Active, but generally less potent than benzenesulfonamide analog jst.go.jp | Provides a foundational structure for COX inhibition without the specific interactions afforded by the sulfonamide group. |
Influence of Substituents at the 4-Position
The 4-position of the pyrazolone ring is notably tolerant to a wide variety of functional groups, and modifications here significantly modulate the compound's activity. jst.go.jp
Introduction of Acidic Groups: The incorporation of an acidic center, such as a carboxylic acid (COOH) group or an enolic group, leads to a significant increase in anti-inflammatory activity. jst.go.jp This is a classic feature of many NSAIDs. Mechanistically, the acidic moiety can form a crucial salt bridge or strong hydrogen bond with a positively charged arginine residue (Arg120) located at the entrance of the COX active site, anchoring the inhibitor and blocking substrate access.
Modification of Amine Moieties: The introduction of a dimethylaminomethyl group at the 4-position was found to greatly decrease anti-inflammatory activity. jst.go.jp However, converting this group to a cyanomethyl analog or rigidifying it through a double bond to form a dimethylaminomethylene derivative greatly improved the activity. jst.go.jp This suggests that both the electronic properties and the conformational flexibility of the substituent at the 4-position are critical for optimal interaction with the enzyme's active site. A more rigid or electronically distinct group may prevent unfavorable steric clashes and improve binding affinity.
| Position | Substituent | Effect on Anti-Inflammatory Activity | Potential Mechanistic Insight |
|---|---|---|---|
| 4-Position | Carboxylic Acid (COOH) or Enolic Group | Significant increase in activity jst.go.jp | Forms key ionic or hydrogen bond interactions with residues like Arginine 120 in the COX active site, anchoring the molecule. |
| 4-Position | Dimethylaminomethyl | Greatly decreased activity jst.go.jp | May introduce unfavorable steric or electronic interactions within the enzyme's active site. |
| 4-Position | Cyanomethyl | Improved activity over dimethylaminomethyl jst.go.jp | Alters electronic and steric profile, leading to more favorable binding. |
| 4-Position | Dimethylaminomethylene (rigidified) | Greatly improved activity jst.go.jp | Reduced conformational flexibility may lock the molecule into a more optimal binding pose within the active site. |
Collectively, these findings demonstrate that the anti-inflammatory and analgesic mechanism of this compound and related pyrazolones can be finely tuned through specific structural modifications. The introduction of acidic centers to anchor the molecule within the COX active site, the addition of sulfonamide groups to target specific subpockets for enhanced affinity or selectivity, and the optimization of steric and electronic properties at the 4-position are key strategies that provide insight into the molecular interactions governing their biological function. jst.go.jp
Advanced Research Perspectives and Future Directions for Norpropyphenazone
Emerging Analytical Technologies for Detection and Quantification
The accurate detection and quantification of norpropyphenazone in various biological matrices are crucial for metabolic and toxicological studies. While traditional methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) have been widely used, recent advancements in analytical techniques offer enhanced sensitivity, selectivity, and throughput. mdpi.comresearchgate.netijfcm.org
Recent advances in analytical instrumentation sensitivity have enabled the analysis of a wide range of active pharmaceutical ingredients (APIs) with minimal sample preparation. mdpi.com Direct-injection HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) is a high-throughput method that has been validated for quantifying numerous APIs and their metabolites in various water samples. mdpi.com This technique eliminates the need for sample pre-concentration, which is traditionally achieved through solid-phase extraction. mdpi.com
Other modern techniques being employed include advanced chromatography and spectroscopic imaging. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly valuable for its high sensitivity in separating, identifying, and quantifying compounds. For the detection of novel psychoactive substances and their metabolites, which can be structurally similar to drug metabolites like this compound, targeted screening with LC-MS/MS has proven effective. researchgate.net
The following table summarizes some of the key emerging analytical technologies and their advantages for the analysis of this compound:
| Analytical Technique | Principle | Advantages for this compound Analysis |
| High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry. | High sensitivity and selectivity, enabling detection at ng/L levels; suitable for complex matrices like blood and urine. mdpi.com |
| Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) | Separates volatile compounds using GC and provides high-resolution mass data for accurate identification. | Excellent for identifying unknown metabolites and providing high-confidence structural elucidation. |
| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Separates compounds based on their electrophoretic mobility in a capillary, coupled with mass spectrometric detection. | High separation efficiency, low sample consumption, and suitable for polar and charged analytes. |
| Biosensors | Utilizes biological recognition elements (e.g., enzymes, antibodies) to detect specific analytes. | Potential for rapid, real-time, and point-of-care analysis. |
| Spectroscopic Imaging (e.g., Raman, Infrared) | Provides spatial and chemical information about the distribution of molecules in a sample. | Can visualize the localization of this compound within tissues or cells without the need for labeling. |
Integration of Omics Data in Metabolic Research (e.g., Metabolomics)
The study of drug metabolism is being revolutionized by 'omics' technologies, which provide a holistic view of biological systems. nih.govmdpi.commdpi.com Metabolomics, the comprehensive analysis of all metabolites in a biological sample, is a powerful tool for understanding the metabolic fate of drugs like propyphenazone (B1202635) and the role of its metabolites, including this compound. mdpi.comnih.govmdpi.com
By applying metabolomics, researchers can identify a broad spectrum of metabolites and metabolic pathways affected by the parent drug. mdpi.comnih.gov This approach can uncover previously unknown metabolic transformations and provide insights into the mechanisms of action and potential toxicity. mdpi.commdpi.com For instance, untargeted metabolomics using techniques like LC-MS can generate a global profile of metabolic changes in response to a xenobiotic. mdpi.commdpi.com
Integrating metabolomics data with other 'omics' data, such as transcriptomics and proteomics, can offer a more complete picture of the biological response to propyphenazone. mdpi.commdpi.comnih.gov For example, transcriptomic analysis can reveal changes in the expression of genes encoding drug-metabolizing enzymes, while proteomics can identify alterations in the levels of these enzymes. mdpi.com This multi-omics approach allows for the construction of comprehensive models of drug metabolism and its effects on cellular pathways. mdpi.comnih.gov
Key applications of 'omics' in this compound research include:
Identifying novel metabolic pathways: Uncovering new biotransformation routes for propyphenazone leading to the formation of this compound and other metabolites.
Discovering biomarkers of exposure or effect: Identifying specific metabolic signatures associated with propyphenazone administration or potential adverse effects. mdpi.com
Understanding inter-individual variability: Investigating how genetic differences (genomics) influence the metabolism of propyphenazone and the formation of this compound.
Elucidating mechanisms of toxicity: Linking metabolic changes to cellular toxicity pathways. mdpi.comnih.gov
Chemoinformatics and Machine Learning in SAR Predictions
Chemoinformatics and machine learning are increasingly being used to predict the structure-activity relationships (SAR) of chemical compounds, including drug metabolites like this compound. mdpi.comdigitellinc.comnih.gov SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. nih.gov For pyrazolone (B3327878) derivatives, these investigations have been a focus for medicinal chemists. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models, a key component of chemoinformatics, use statistical and machine learning methods to correlate molecular descriptors (physicochemical properties) with biological activity. mdpi.com These models can be used to predict the potential biological effects of this compound and its derivatives. mdpi.com For instance, machine learning algorithms like random forest and gradient boosting can be trained on datasets of known pyrazolone compounds to predict their activity. mdpi.com
The application of these computational tools can:
Predict the biological activity of this compound: Estimate its potential interactions with various biological targets.
Guide the design of new derivatives: Suggest modifications to the this compound structure to enhance or reduce specific biological activities.
Identify potential off-target effects: Predict unintended interactions with other proteins that could lead to adverse effects.
Accelerate the drug discovery process: By prioritizing compounds for synthesis and testing based on their predicted activity and properties. digitellinc.com
Recent advances in machine learning, such as deep learning, are further enhancing the predictive power of these models. mdpi.com By analyzing large and complex datasets, these algorithms can identify subtle patterns in SAR that may not be apparent from traditional analysis. digitellinc.com
Unexplored Derivatization Opportunities and Their Research Implications
Derivatization, the chemical modification of a compound, can be a powerful strategy to enhance its analytical properties or to explore its biological activity. nih.govmdpi.com For this compound, there are several unexplored derivatization opportunities that could have significant research implications. researchgate.netresearchgate.netnih.gov
From an analytical perspective, derivatization can be used to:
Improve chromatographic separation: Modifying the structure of this compound can alter its polarity and improve its separation from interfering compounds in complex mixtures. nih.gov
Enhance detection sensitivity: Introducing a chromophore or fluorophore into the molecule can significantly increase its response in UV-Vis or fluorescence detectors, respectively. nih.gov
Increase ionization efficiency in mass spectrometry: Chemical modification can improve the ionization of this compound, leading to lower detection limits. mdpi.com
From a medicinal chemistry and chemical biology standpoint, the synthesis of this compound derivatives could lead to:
Novel bioactive compounds: Systematic modifications of the this compound scaffold could lead to the discovery of new compounds with unique pharmacological properties. nih.govnih.gov
Probes for biological research: As discussed in the previous section, derivatization is a key step in the development of chemical probes. frontiersin.org
SAR studies: Synthesizing a library of derivatives and testing their biological activity would provide valuable data for building more accurate QSAR models. nih.govnih.gov
The pyrazolone nucleus is a versatile scaffold for chemical synthesis, offering multiple reactive sites for modification. nih.gov The synthesis of pyranopyrazole derivatives, for example, has been explored for various biological applications. researchgate.net
The following table lists some potential derivatization reactions and their research implications for this compound:
| Derivatization Reaction | Potential Reagent | Research Implication |
| Acylation | Acyl chlorides, Anhydrides | Introduction of various functional groups to probe SAR; can improve chromatographic properties. |
| Alkylation | Alkyl halides | Modification of the pyrazolone ring to investigate the role of specific substituents on activity. |
| Sulfonylation | Sulfonyl chlorides | Can improve separation of isomers and enhance sensitivity in fluorescence detection. nih.gov |
| Coupling Reactions (e.g., Suzuki, Sonogashira) | Boronic acids, Alkynes | Introduction of aromatic or unsaturated moieties to explore new chemical space and biological activities. |
| Click Chemistry | Azides, Alkynes | Efficient and specific labeling of this compound for the development of chemical probes. nih.gov |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Norpropyphenazone in biological matrices, and how should researchers optimize these protocols?
- Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for quantification due to its sensitivity and specificity. Key validation parameters include:
- Linearity : Calibration curves spanning expected physiological concentrations (e.g., 0.1–50 µg/mL).
- Limit of Detection (LOD) and Limit of Quantification (LOQ) : Determined via signal-to-noise ratios (≥3:1 for LOD; ≥10:1 for LOQ).
- Accuracy/Precision : Intra- and inter-day variability should be <15% relative standard deviation (RSD).
- Matrix Effects : Assess recovery rates using spiked biological samples (e.g., plasma, urine).
Refer to reproducibility guidelines for experimental protocols, including instrument calibration and sample preparation standardization .
Q. How can researchers establish the stability of this compound under varying physiological and storage conditions?
- Methodological Answer : Conduct forced degradation studies under:
- Hydrolytic Conditions : Acidic (0.1M HCl) and alkaline (0.1M NaOH) environments at 37°C.
- Oxidative Stress : Exposure to 3% H₂O₂.
- Photostability : UV light (ICH Q1B guidelines).
- Thermal Stability : Long-term (25°C/60% RH) and accelerated (40°C/75% RH) storage.
Quantify degradation products using validated HPLC-MS and apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported pharmacokinetic (PK) parameters of this compound across preclinical species?
- Methodological Answer : Discrepancies often arise from interspecies metabolic differences (e.g., CYP450 isoform activity) or study design variability. Mitigation strategies include:
- Population Pharmacokinetics (PopPK) : Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability.
- Interspecies Scaling : Apply allometric principles (e.g., body surface area normalization).
- Controlled Dosing : Standardize administration routes (e.g., intravenous vs. oral) and fasting states.
Ensure alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during hypothesis formulation .
Q. How can in silico modeling predict this compound’s off-target interactions, and what validation experiments are critical?
- Methodological Answer :
- Molecular Docking : Screen against databases like ChEMBL or PubChem using AutoDock Vina to identify potential off-targets (e.g., COX-2, serotonin receptors).
- Pharmacophore Modeling : Define essential interaction features (e.g., hydrogen-bond acceptors, hydrophobic regions).
- Validation : Confirm predictions via:
- In Vitro Binding Assays : Radioligand displacement studies (IC₅₀ determination).
- Functional Assays : cAMP or calcium flux measurements in transfected cell lines.
Reference NSFC guidelines for hypothesis-driven experimental design and reproducibility .
Q. What advanced metabolomics approaches are suitable for elucidating this compound’s tissue-specific metabolic pathways?
- Methodological Answer :
- Untargeted Metabolomics : Use UPLC-QTOF-MS to profile metabolites in hepatic, renal, and intestinal microsomes.
- Stable Isotope Tracing : Administer ¹³C-labeled this compound to track metabolic flux.
- Data Analysis : Apply pathway enrichment tools (e.g., MetaboAnalyst) and correlate findings with transcriptomic data (RNA-seq) for mechanistic insights.
Ensure rigorous documentation of extraction protocols and mass spectral libraries to support reproducibility .
Methodological Frameworks for Addressing Data Contradictions
Q. How should researchers design crossover studies to assess this compound’s drug-drug interaction potential?
- Methodological Answer :
- Study Design : Randomized, double-blind, two-period crossover trials with washout phases (≥5 half-lives).
- CYP450 Inhibition/Induction : Co-administer with probe substrates (e.g., midazolam for CYP3A4; omeprazole for CYP2C19).
- Statistical Analysis : Use ANOVA for AUC and Cmax comparisons, adjusting for carryover effects.
Align with ICH E7 guidelines for clinical trial rigor and ethical considerations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
